molecular formula C24H28ClN5O B607752 GSK106 CAS No. 1652591-82-6

GSK106

Número de catálogo: B607752
Número CAS: 1652591-82-6
Peso molecular: 438.0 g/mol
Clave InChI: VRPFLFUQMWOJAT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mecanismo De Acción

GSK106 no inhibe PAD4 y no evita la citrulinación de las proteínas diana de PAD4 . Actúa como un control inactivo, lo que significa que no ejerce ningún efecto biológico significativo sobre la actividad de PAD4. Los objetivos moleculares y las vías involucradas en su mecanismo de acción están principalmente relacionados con su papel como compuesto de control en estudios de investigación.

Métodos De Preparación

La síntesis de GSK106 implica varios pasos, comenzando con la preparación de compuestos intermedios. La ruta sintética generalmente incluye los siguientes pasos :

    Formación de la estructura principal: La estructura principal de this compound se sintetiza a través de una serie de reacciones que involucran la formación de anillos de benzimidazol e indol.

    Modificaciones de grupos funcionales: Se introducen varios grupos funcionales a la estructura principal a través de reacciones de sustitución.

    Ensamblaje final: El compuesto final se ensambla mediante el acoplamiento de los compuestos intermedios en condiciones de reacción específicas.

Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente involucren rutas sintéticas similares con optimizaciones para la producción a gran escala.

Análisis De Reacciones Químicas

GSK106 experimenta varios tipos de reacciones químicas, incluidas :

    Oxidación: this compound puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

    Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

    Sustitución: this compound puede sufrir reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos en condiciones específicas.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores como el paladio sobre carbono. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Aplicaciones Científicas De Investigación

Role as an Inactive Control

GSK106 serves as a reference compound in experiments aimed at evaluating the efficacy and selectivity of active PAD4 inhibitors. By providing a baseline for comparison, researchers can better understand the specific effects of active compounds on PAD4 activity and related biological processes. The use of this compound allows for a clearer interpretation of data, particularly in studies involving cellular assays and biochemical analyses.

Inhibition Studies

Research has demonstrated that this compound does not exhibit significant inhibitory effects on PAD4 activity. For instance, in studies examining the impact of various compounds on citrullination processes within neutrophils, this compound was shown to be ineffective compared to its active counterparts like GSK484. This highlights its utility as a control in distinguishing between active inhibition and non-inhibition by other compounds .

Influence on Cancer Research

In breast cancer studies, this compound has been utilized to assess the role of PAD4 inhibition on cancer stem cell behavior. When breast cancer cells were treated with GSK484 or this compound, significant differences were observed in tumor sphere formation and histone modification patterns. The results indicated that while GSK484 promoted cancer stem cell characteristics, this compound did not induce such changes, reaffirming its role as an inactive control .

Mechanistic Insights

This compound's binding properties have been investigated to understand its interaction with PAD4. Computational studies have shown that while this compound binds to PAD4, it does not stabilize or activate the enzyme as effectively as active inhibitors like GSK199 or GSK484. This lack of activity makes it an essential tool for elucidating the structural and functional dynamics of PAD4 and related pathways .

Summary Table of Applications

Application AreaDescriptionReference
Inhibition StudiesUsed as a control to demonstrate the efficacy of active PAD4 inhibitors like GSK484
Cancer ResearchAssessed its effects on cancer stem cell characteristics compared to active inhibitors
Mechanistic StudiesInvestigated binding properties to understand PAD4 dynamics

Comparación Con Compuestos Similares

GSK106 se compara con otros inhibidores de PAD4, como GSK484 y GSK199 . Mientras que GSK484 y GSK199 son inhibidores potentes y selectivos de PAD4, this compound es un compuesto inactivo que se utiliza como control en los experimentos. Las similitudes y diferencias entre estos compuestos incluyen:

    GSK484: Un inhibidor selectivo de PAD4 con actividad inhibitoria significativa.

    GSK199: Otro inhibidor selectivo de PAD4 con propiedades de inhibición reversible.

    This compound: Un compuesto de control inactivo sin actividad inhibitoria sobre PAD4.

La singularidad de this compound radica en su papel como compuesto de control, que es esencial para validar los efectos de los inhibidores activos en estudios de investigación.

Actividad Biológica

GSK106 is a compound that has been primarily studied as an inactive analog in the context of inhibiting peptidylarginine deiminase IV (PAD4), an enzyme implicated in various biological processes, including cancer stem cell regulation and immune response modulation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its role in research studies, comparative efficacy with active PAD4 inhibitors, and implications for future therapeutic applications.

Overview of Peptidylarginine Deiminases (PADs)

Peptidylarginine deiminases (PADs) are a family of enzymes that convert arginine residues in proteins to citrulline, a process known as citrullination. This modification can significantly influence protein function and is involved in various physiological and pathological processes, including autoimmune diseases and cancer. Among the PAD family, PAD4 has garnered attention for its role in regulating immune responses and cancer stem cell properties.

Role of this compound in Research

This compound serves primarily as a control compound in studies examining the effects of PAD4 inhibition. It is structurally similar to active inhibitors such as GSK484 and GSK199 but lacks pharmacological activity against PAD4. The following sections summarize key findings from research studies that utilized this compound.

Comparative Efficacy with Active Inhibitors

  • Inhibition Studies : In experiments assessing the impact on neutrophil function, this compound demonstrated no significant effect on citrullination or NET (neutrophil extracellular traps) formation when compared to potent PAD4 inhibitors like GSK484. Specifically, treatment with GSK484 resulted in a marked reduction in histone H3 citrullination and NET formation, while this compound showed no such activity .
  • Cancer Stem Cell Activity : In studies focused on breast cancer stem cells, this compound was used alongside GSK484 to evaluate the effects of PAD4 inhibition on tumorsphere formation and cellular migration. The results indicated that while GSK484 significantly enhanced tumorsphere formation and invasion capabilities, this compound did not exhibit any such effects .

Case Study: Impact on Neutrophil Function

A pivotal study examined the role of PAD4 in neutrophil activation using both active and inactive inhibitors. The findings highlighted:

  • GSK484 : Demonstrated a significant reduction in citrullination levels and NET formation under calcium ionophore stimulation conditions.
  • This compound : Showed no effect on these parameters, confirming its role as an inactive control .

Table 1: Comparative Effects of PAD Inhibitors

CompoundEffect on CitrullinationEffect on NET FormationTumorsphere Formation
GSK484Significant ReductionSignificant ReductionIncreased
GSK199Moderate ReductionModerate ReductionIncreased
This compoundNo EffectNo EffectNo Effect

Implications for Future Research

The use of this compound as a control compound underscores the importance of selective PAD4 inhibition in therapeutic contexts. Its ineffectiveness highlights the need for specific inhibitors like GSK484 and GSK199 when exploring therapeutic avenues for diseases linked to aberrant PAD4 activity.

Future studies should focus on elucidating the mechanisms by which active PAD inhibitors exert their effects compared to inactive analogs like this compound. Understanding these differences will be crucial for developing targeted therapies aimed at modulating PAD activity in various disease states.

Propiedades

IUPAC Name

(3-aminopiperidin-1-yl)-[2-(1-ethylindol-2-yl)-3-methylbenzimidazol-5-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O.ClH/c1-3-29-20-9-5-4-7-16(20)13-22(29)23-26-19-11-10-17(14-21(19)27(23)2)24(30)28-12-6-8-18(25)15-28;/h4-5,7,9-11,13-14,18H,3,6,8,12,15,25H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPFLFUQMWOJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C=C1C3=NC4=C(N3C)C=C(C=C4)C(=O)N5CCCC(C5)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1652591-82-6
Record name Methanone, (3-amino-1-piperidinyl)[2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzimidazol-6-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1652591-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK106
Reactant of Route 2
Reactant of Route 2
GSK106
Reactant of Route 3
GSK106
Reactant of Route 4
Reactant of Route 4
GSK106
Reactant of Route 5
Reactant of Route 5
GSK106
Reactant of Route 6
GSK106
Customer
Q & A

Q1: What is the primary focus of the research paper titled "Impact of GSK199 and GSK106 binding on protein arginine deiminase IV stability and flexibility: A computational approach"?

A1: Although the provided abstract lacks details on the specific findings, the title itself reveals the paper's core focus: investigating how two compounds, GSK199 and this compound, impact the stability and flexibility of Protein Arginine Deiminase 4 (PAD4) using computational methods []. This suggests the researchers employed computational chemistry and modeling techniques to simulate and analyze the binding interactions of these compounds with PAD4, aiming to understand how these interactions affect the enzyme's structural dynamics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.